![molecular formula C19H29N3O3S B2443059 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea CAS No. 2380143-37-1](/img/structure/B2443059.png)
1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
作用機序
The mechanism of action of 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea varies depending on its application. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes and receptors involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in Alzheimer's disease. In agriculture, it acts by inhibiting the biosynthesis of essential amino acids in plants, leading to their death. In environmental science, it forms complexes with heavy metals, making them less toxic and more soluble in water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea depend on its mode of action. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the formation of amyloid plaques in Alzheimer's disease. In agriculture, it causes the death of plants by inhibiting the biosynthesis of essential amino acids. In environmental science, it reduces the toxicity of heavy metals by forming complexes with them.
実験室実験の利点と制限
The advantages of using 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized and purified, and its mode of action can be easily studied using various biochemical and physiological assays. However, its limitations include its potential toxicity to humans and the environment, which requires careful handling and disposal.
将来の方向性
There are several future directions for the research on 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea. In medicinal chemistry, it can be further studied for its potential as a therapeutic agent for other diseases such as Parkinson's disease, Huntington's disease, and multiple sclerosis. In agriculture, it can be further developed as a safer and more effective herbicide and fungicide. In environmental science, it can be further studied for its potential to remove other pollutants from contaminated soil and water. Overall, 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea has shown great promise in various fields, and further research is needed to fully explore its potential.
In conclusion, 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea is a versatile chemical compound that has potential applications in medicine, agriculture, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in various fields.
合成法
The synthesis method of 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea involves the reaction between 4-(chloromethylthio) morpholine and 3-(2-phenoxyethyl)isocyanate in the presence of a base. The resulting product is purified through crystallization or chromatography. The yield of the product depends on the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, it has been used as a herbicide and fungicide to control the growth of weeds and fungi. In environmental science, it has been studied for its potential to remove heavy metals from contaminated soil and water.
特性
IUPAC Name |
1-[(4-morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c23-18(20-8-11-25-17-4-2-1-3-5-17)21-16-19(6-14-26-15-7-19)22-9-12-24-13-10-22/h1-5H,6-16H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMVYKDQSAYYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NCCOC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-1-(2-phenoxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

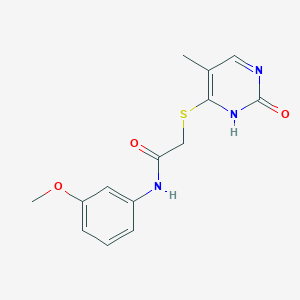

![N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2442980.png)
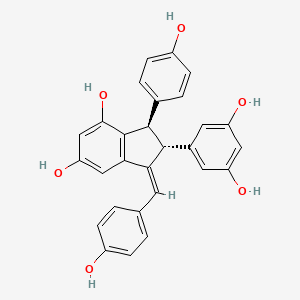
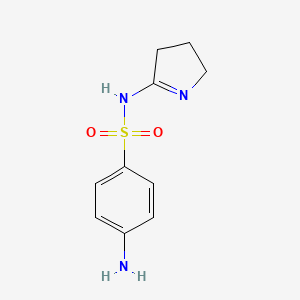
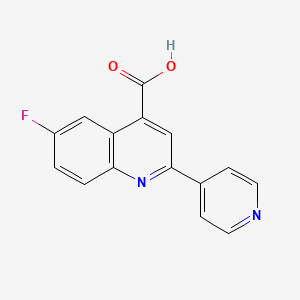
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2442988.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B2442989.png)
![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2442990.png)
![N,N-dimethyl-2-(3-(3-(trifluoromethyl)phenyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2442994.png)
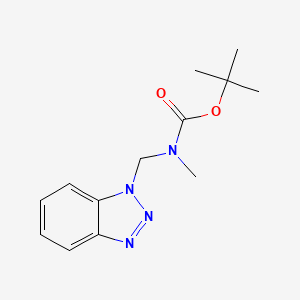
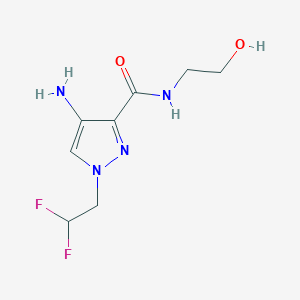
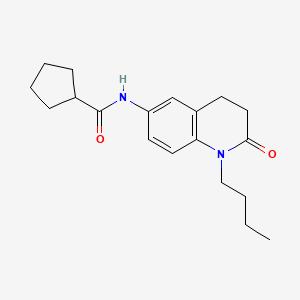
![Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2442999.png)